Boc-3,5-diiodo-L-thyronine

Overview

Description

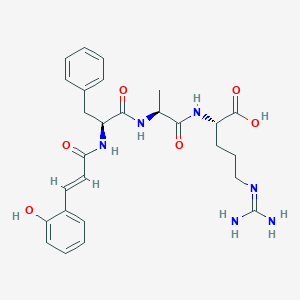

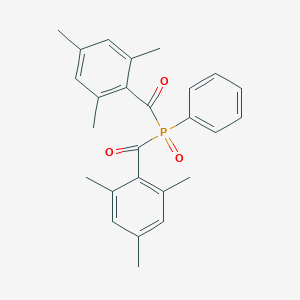

Boc-3,5-diiodo-L-thyronine (also known as BDI-T) is a synthetic thyroid hormone that has been used in scientific research for decades. It is a derivative of the naturally occurring thyroid hormone, L-thyronine, and is composed of two iodine atoms and a boc-protected amino group. BDI-T is a powerful tool for studying the effects of thyroid hormones on various biological processes, and has been used in a variety of laboratory experiments. We will also discuss the advantages and limitations of using BDI-T in lab experiments, and outline potential future directions of research.

Scientific Research Applications

Metabolic and Hormonal Assays

Boc-3,5-diiodo-L-thyronine is an endogenous derivative of thyroid hormone with potential metabolic effects. A novel method optimized for quantitating 3,5-diiodo-L-thyronine (3,5-T2) and its isomers by mass spectrometry (MS) in human serum demonstrated its presence in all samples, highlighting its potential role in human physiology and endocrinology research (Lorenzini et al., 2019). This method provides a reliable assay for investigating the physiological and pathological roles of 3,5-T2 in endocrine homeostasis.

Metabolic Activities in Rodents

Studies have shown that 3,5-diiodo-L-thyronine (3,5-T2) exhibits interesting metabolic activities in rodent models. Exogenously administered 3,5-T2 rapidly increases resting metabolic rate and has hypolipidemic effects. However, its effects in humans need further analysis, suggesting that 3,5-T2 may be a potent modulator of energy metabolism, acting through mechanisms that are possibly thyroid hormone receptor-independent, with mitochondria as a likely cellular target (Senese et al., 2018).

Effects on Body Composition and Metabolism

3,5-T2 has been proposed as a hypolipidemic agent for treating obesity and hepatic steatosis due to its metabolic activity affecting energy and lipid metabolism. Experiments in diet-induced obese mice have revealed dose-dependent thyromimetic effects of 3,5-T2 similar to T3, indicating its potential in metabolic syndrome interventions (Jonas et al., 2015).

Biochemical Assays and Quantification

A novel competitive chemiluminescence immunoassay for 3,5-T2 has shown its stability in human serum and its elevated levels in serum from thyroidectomized and T4-substituted patients, supporting extrathyroidal production of 3,5-T2 from T4. This assay provides insights into the physiological and pathophysiological roles of 3,5-T2, particularly in thyroid function and metabolism (Lehmphul et al., 2014).

Molecular and Cellular Mechanisms

Research has focused on the cellular and molecular mechanisms through which 3,5-T2 elicits its actions. Studies have evaluated its impact on mitochondrial DNA damage and repair, demonstrating that both T2 and T3 can repair mitochondrial DNA damage but through different mechanisms, providing a basis for understanding the mitochondrial effects of thyroid hormones and their derivatives (Cioffi et al., 2019).

Metabolomics and Serum Concentrations

Metabolomics studies have linked serum 3,5-T2 concentrations with intermediary metabolism in humans, indicating associations with glucose and lipid metabolism, oxidative stress, and enhanced drug metabolism. This suggests the metabolic effects of circulating 3,5-T2 on glucose and lipid metabolism, highlighting its potential role in metabolic health (Pietzner et al., 2015).

Future Directions

3,5-diiodo-L-thyronine has been attracting increasing interest because some of its metabolic effects are similar to those induced by T3, but it seems to be safer . The main target of 3,5-diiodo-L-thyronine is the mitochondria, and it has been hypothesized that, by acting mainly on mitochondrial function and oxidative stress, 3,5-diiodo-L-thyronine might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Mechanism of Action

Target of Action

Boc-3,5-diiodo-L-thyronine, also known as 3,5-T2, is an active thyroid hormone within the class of iodothyronines . The primary target of 3,5-T2 is the mitochondria . By acting mainly on mitochondrial function and oxidative stress, 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 is known to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . It has been shown to have effects on both genomic and non-genomic pathways . In the genomic pathway, it regulates gene expression in many tissues, mediating critical events both in development and in adult organisms . In the non-genomic pathway, it has effects mediated by cell membrane and/or mitochondrial binding sites .

Result of Action

3,5-T2 has been shown to increase energy expenditure . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of LDL and triglycerides . It also has thyromimetic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can impact the effectiveness of 3,5-T2 in preventing and reverting tissue damages and hepatic steatosis

Biochemical Analysis

Biochemical Properties

Boc-3,5-diiodo-L-thyronine is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is suggested that it mainly acts through thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described

Dosage Effects in Animal Models

In rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to influence energy metabolism

properties

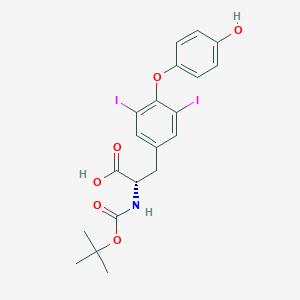

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVZOAWZWYUTL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437729 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178877-78-6 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)